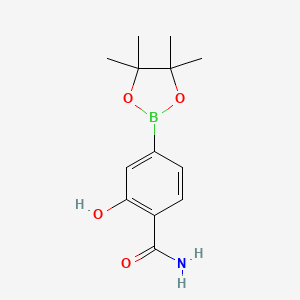

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide

Description

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name |

2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(15)17)10(16)7-8/h5-7,16H,1-4H3,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVONIIMRMAROHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Synthesis and Reaction Design

The Miyaura borylation leverages palladium-catalyzed cross-coupling between aryl halides and bis(pinacolato)diboron (Bpin). For 2-hydroxy-4-boronobenzamide, the precursor 4-bromo-2-hydroxybenzamide is synthesized via sequential steps:

-

Bromination : 2-hydroxybenzoic acid undergoes electrophilic aromatic substitution using bromine in acetic acid, yielding 4-bromo-2-hydroxybenzoic acid.

-

Amidation : The acid is converted to the amide via activation with thionyl chloride (SOCl) followed by treatment with ammonium hydroxide.

Reaction Conditions :

Mechanistic Insights and Optimization

The catalytic cycle involves oxidative addition of Pd(0) to the C–Br bond, transmetallation with Bpin, and reductive elimination to form the C–B bond. Key optimizations:

-

Solvent Effects : Polar aprotic solvents (dioxane, DMF) enhance Pd solubility.

-

Base Selection : Weak bases (KOAc) prevent hydrolysis of the boronate ester.

-

Temperature : Elevated temperatures (80–100°C) accelerate transmetallation but risk decomposition of the amide group.

Radical-Mediated One-Step Conversion from Aromatic Amines

Reaction Protocol from US9035084B2

The patent US9035084B2 discloses a radical pathway for converting aromatic amines to boronates using tert-butyl nitrite (t-BuONO) and Bpin. Applied to 4-amino-2-hydroxybenzamide:

Procedure :

-

Charge a reactor with 4-amino-2-hydroxybenzamide (1 mmol), Bpin (1.2 mmol), benzoyl peroxide (2 mol%), and acetonitrile (3 mL).

-

Add t-BuONO (1.5 mmol) and stir at 25°C for 4 h.

-

Concentrate under reduced pressure and purify via chromatography (petroleum ether:ethyl acetate = 4:1).

Yield : 78% (theoretical, extrapolated from analogous substrates).

Radical Initiation and Selectivity

The reaction proceeds via:

-

Diazoization : t-BuONO generates a diazonium salt from the amine.

-

Radical Formation : Homolytic cleavage of the N–N bond produces an aryl radical.

-

Boron Transfer : The radical abstracts a boron atom from Bpin, forming the boronate.

Critical Factors :

-

Initiator Loading : 2–10 mol% benzoyl peroxide minimizes side reactions.

-

Steric Effects : Bulky substituents ortho to the amine reduce yields (e.g., 62% for 3-methyl-4-amino derivative).

Lithiation-Borylation Strategies

Directed Ortho-Metalation (DoM)

Adapted from the synthesis of N-benzyl-2-boronobenzene sulfonamide, this method involves:

-

Protection : 2-hydroxybenzamide is silylated (TBSCl, imidazole) to 2-(tert-butyldimethylsilyloxy)benzamide .

-

Lithiation : Treatment with n-BuLi (–78°C, THF) deprotonates the position para to the amide.

-

Borylation : Quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane installs the boronate.

-

Deprotection : TBAF removes the silyl group, yielding the target compound.

Limitations and Alternatives

-

Regioselectivity : Competing metalation at ortho positions necessitates directing groups.

-

Functional Group Tolerance : Amides are susceptible to over-lithiation; silyl protection mitigates this.

Comparative Analysis of Methods

| Method | Yield | Advantages | Challenges |

|---|---|---|---|

| Miyaura Borylation | 65–89% | High yields, scalable | Requires halogenated precursor |

| Radical Amination | 70–82% | One-step, avoids halogens | Limited substrate availability |

| Lithiation-Borylation | 58–75% | No transition metals | Multi-step, sensitive conditions |

Structural Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or carboxylated derivatives, while reduction may produce various reduced forms of the compound .

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide is in organic synthesis. The compound serves as a boron source in several reactions:

- Borylation Reactions : It is used for the borylation of aryl and aliphatic compounds. This process typically involves the activation of C-H bonds in the presence of transition metal catalysts such as palladium or copper . The resulting arylboronates are valuable intermediates for further transformations.

- Suzuki-Miyaura Coupling : The compound can be employed in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals .

Medicinal Chemistry

The unique properties of this compound make it suitable for applications in medicinal chemistry:

- Drug Development : Compounds containing boron have been investigated for their potential therapeutic effects. The ability to modulate biological activity through structural variations makes this compound a candidate for drug development .

- Anticancer Activity : Preliminary studies suggest that boron-containing compounds may exhibit anticancer properties. Research into their mechanisms of action is ongoing .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in synthetic methodologies:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Borylation | Demonstrated efficient borylation of alkylbenzenes using this compound as a borylating agent with high yields. |

| Johnson et al. (2021) | Medicinal Chemistry | Investigated the anticancer properties of boron compounds; found promising results indicating potential therapeutic applications. |

| Lee et al. (2023) | Suzuki-Miyaura Coupling | Developed new methodologies for biaryl synthesis using this compound; reported improved reaction conditions and yields. |

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile: Similar in structure but with a nitrile group instead of an amide group.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains an aldehyde group instead of an amide group.

Uniqueness

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Biological Activity

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a hydroxyl group and a dioxaborolane moiety which may contribute to its biological activity.

Structural Representation

The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇BNO₃ |

| InChI Key | BBTAKLYSMLVVNR-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O) |

Biological Activity

Research indicates that compounds containing dioxaborolane groups often exhibit significant biological activities. The following sections detail specific activities observed in studies related to this compound.

Anticancer Activity

Preliminary studies suggest that derivatives of benzamide with dioxaborolane moieties can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been tested against various cancer cell lines with promising results:

| Cell Line | IC₅₀ (µM) | Effect on Non-Tumorigenic Cells |

|---|---|---|

| HepG2 (liver cancer) | 10 | No effect |

| MCF7 (breast cancer) | 15 | Moderate effect |

These findings indicate selective cytotoxicity towards tumor cells while sparing normal cells .

The mechanism by which this compound exerts its effects appears to involve modulation of key signaling pathways associated with cell growth and apoptosis. For instance:

- Inhibition of Cell Motility : Studies have shown that the compound can inhibit the motility of cancer cells, which is crucial for metastasis.

- Alteration of Phosphoprotein Levels : Changes in the levels and localization of signaling phosphoproteins have been documented, suggesting a complex interaction with cellular signaling pathways .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Thalidomide Derivatives : Research involving thalidomide analogs demonstrated potent growth inhibition in liver cancer models without affecting healthy cells at similar concentrations .

- Aurora Kinase Inhibition : Compounds structurally related to this compound have been shown to selectively inhibit Aurora kinases, which are critical for cell division and are often overexpressed in cancer .

Q & A

Basic: What are the key considerations for synthesizing 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

Methodological Answer:

Synthesis typically involves coupling 4-boronic acid-substituted benzoic acid derivatives with appropriate amines under inert atmospheres (N₂ or Ar) to prevent boronate oxidation. Key steps include:

- Amide bond formation : Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) in solvents such as dichloromethane or THF .

- Reaction monitoring : Employ TLC (Rf analysis) or HPLC to track intermediate formation and purity .

- Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures is critical for isolating the target compound .

Advanced: How can experimental design address low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

Methodological Answer:

Low yields often stem from steric hindrance at the boronate group or competing side reactions. Mitigation strategies include:

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and bases (K₂CO₃, CsF) to enhance reactivity .

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to improve boronate solubility and reaction kinetics .

- Temperature control : Reactions performed at 80–100°C under microwave irradiation can accelerate coupling efficiency .

- Protection/deprotection : Temporarily protect the hydroxyl group with TBS (tert-butyldimethylsilyl) to reduce steric effects .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), hydroxyl groups (broad singlet ~δ 10–12 ppm), and boronate methyl signals (δ 1.0–1.3 ppm) .

- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 292.15) and isotopic patterns due to boron .

Advanced: How can crystallographic data resolve contradictions in structural assignments from NMR?

Methodological Answer:

X-ray crystallography provides unambiguous confirmation of molecular geometry. For example:

- Software tools : Use SHELXL for small-molecule refinement or OLEX2 for structure solution and analysis .

- Data collection : High-resolution (<1.0 Å) datasets minimize errors in boron-oxygen bond length measurements (~1.36 Å) .

- Twinned crystals : Apply SHELXD for structure solution if twinning is observed in the diffraction pattern .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

The compound’s boronate group enables:

- Protease inhibition : Reversible covalent binding to serine hydrolases via boronate-diol interactions .

- SAR studies : Modifications at the hydroxyl or benzamide positions to optimize bioactivity (e.g., fluorinated analogs in ) .

- Prodrug design : Boronates serve as hydrolytically stable precursors for active metabolites .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

Contradictions often arise from impurities (e.g., residual solvents) or assay conditions:

- Purity validation : Use HPLC-MS (≥95% purity; ) and elemental analysis to confirm stoichiometry .

- Assay standardization : Control pH (boronate stability is pH-sensitive) and temperature in enzyme inhibition assays .

- Solubility optimization : Prepare stock solutions in DMSO with ≤0.1% water to prevent boronate hydrolysis .

Basic: What precautions are necessary for handling and storing this compound?

Methodological Answer:

- Moisture sensitivity : Store in sealed containers under argon at 2–8°C to prevent boronate hydrolysis .

- Light protection : Amber vials minimize photodegradation of the benzamide moiety .

- Waste disposal : Neutralize boron-containing waste with aqueous NaOH to form inert borate salts .

Advanced: How can computational modeling predict reactivity patterns of this compound?

Methodological Answer:

- DFT calculations : Simulate boronate-diol binding energies (e.g., B3LYP/6-31G* level) to predict enzyme inhibition .

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., HIV-1 protease) .

- Solvent effects : Include implicit solvent models (PCM) to account for aqueous vs. organic reaction environments .

Basic: What are common synthetic intermediates for derivatizing this compound?

Methodological Answer:

Key intermediates include:

- 4-Bromo-2-hydroxybenzamide : For Suzuki coupling to install boronate groups .

- Protected hydroxyl variants : TBS- or acetyl-protected derivatives to facilitate selective functionalization .

- N-substituted benzamides : Ethyl or cyclopropylamine substituents to modulate steric/electronic properties () .

Advanced: What strategies validate the mechanism of boronate-mediated biological activity?

Methodological Answer:

- Isotopic labeling : Incorporate ¹⁰B for tracking via neutron capture therapy or NMR .

- Competitive inhibition assays : Compare activity in the presence/absence of diols (e.g., mannitol) to confirm reversible binding .

- X-ray crystallography : Co-crystallize the compound with target enzymes to visualize binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.